molecular formula C25H24N2O4 B3931138 N-benzoylphenylalanylphenylalanine

N-benzoylphenylalanylphenylalanine

Cat. No.: B3931138
M. Wt: 416.5 g/mol
InChI Key: XHHGICRKFOUSQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Description N-Benzoylphenylalanylphenylalanine is a synthetic peptide derivative supplied for research and development purposes. This compound is designed for laboratory use only and is not intended for diagnostic or therapeutic applications. The core structure of this molecule suggests it may be of interest in various biochemical research areas. Potential applications, based on its name, could include serving as a building block for more complex peptides, a substrate for enzyme studies, or a potential inhibitor in enzymatic pathways. Its benzoyl and phenylalanine components are commonly found in molecules that interact with biological systems . Researchers are advised to conduct their own characterization to determine the compound's exact properties, including its solubility, stability, and mechanism of action. Handling should follow standard laboratory safety protocols. All sales are final for this research chemical, and the buyer assumes responsibility for confirming its identity and purity for their specific application.

Properties

IUPAC Name

2-[(2-benzamido-3-phenylpropanoyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c28-23(20-14-8-3-9-15-20)26-21(16-18-10-4-1-5-11-18)24(29)27-22(25(30)31)17-19-12-6-2-7-13-19/h1-15,21-22H,16-17H2,(H,26,28)(H,27,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHGICRKFOUSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies

Advanced Approaches in Solid-Phase Peptide Synthesis (SPPS) for N-Benzoylphenylalanylphenylalanine

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are constructed, offering a streamlined and efficient alternative to traditional solution-phase methods. neulandlabs.com In SPPS, the growing peptide chain is anchored to an insoluble polymer resin, allowing for the sequential addition of protected amino acids. neulandlabs.combachem.com This method is particularly advantageous for preparing complex peptides due to the ease of purification; excess reagents and byproducts are simply washed away after each step. nih.govyoutube.com

Optimization of Coupling Reagents and Conditions for Enhanced Yields

The formation of the peptide bond between N-benzoylphenylalanine and phenylalanine is a critical step that relies on the activation of the carboxylic acid group. mdpi.com The choice of coupling reagent directly impacts the reaction's efficiency, yield, and the preservation of chiral integrity. jpt.com A variety of coupling reagents are available, each with distinct characteristics.

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. jpt.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with these reagents to enhance reaction rates and suppress racemization, a common side reaction where the stereochemistry of the amino acid is altered. creative-peptides.comuni-kiel.de For instance, the use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of HOBt is a well-established combination for efficient peptide bond formation. nih.gov

Optimizing reaction conditions such as temperature, time, and solvent is also crucial for maximizing yield. creative-peptides.com For example, microwave-assisted protocols have been shown to significantly shorten reaction times while maintaining high yields and stereochemical purity. mdpi.com

Table 1: Common Coupling Reagents for Dipeptide Synthesis

Coupling ReagentAdditive(s)Key Advantages
DCC (N,N'-Dicyclohexylcarbodiimide)HOBtCost-effective, by-product is easily removed. uni-kiel.demasterorganicchemistry.com
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBtWater-soluble by-product, suitable for aqueous media. jpt.com
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)-High reactivity, effective for sterically hindered amino acids. creative-peptides.com
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HOBtEfficient and widely used. sigmaaldrich.com
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)-Effective for difficult couplings. sigmaaldrich.com

Selection and Application of Orthogonal Protecting Group Strategies

To ensure the specific and controlled formation of the peptide bond, the reactive amino and carboxyl groups of the amino acids must be temporarily blocked with protecting groups. masterorganicchemistry.comnih.gov An orthogonal protecting group strategy is essential, meaning that different protecting groups can be removed under specific conditions without affecting others. nih.govbham.ac.uk

For the synthesis of this compound, the N-terminus of the first phenylalanine is acylated with a benzoyl group, which serves as a permanent protecting group in this context. The α-amino group of the second phenylalanine residue is typically protected with a temporary group that can be selectively removed to allow for peptide bond formation. The most common strategies in SPPS are the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approaches. nih.govresearchgate.net

The Fmoc/tBu strategy is widely favored due to the mild basic conditions required for Fmoc group removal (typically with piperidine), which are compatible with a wide range of acid-labile side-chain protecting groups. researchgate.net The carboxyl group of the C-terminal phenylalanine is anchored to the solid support, often via a linker that can be cleaved at the end of the synthesis to release the final dipeptide. neulandlabs.com

Table 2: Examples of Orthogonal Protecting Groups in Dipeptide Synthesis

Protecting GroupFunction ProtectedCleavage ConditionOrthogonal To
Boc (tert-Butyloxycarbonyl)α-AminoStrong acid (e.g., TFA) masterorganicchemistry.comFmoc, Bzl
Fmoc (9-Fluorenylmethyloxycarbonyl)α-AminoBase (e.g., Piperidine) researchgate.netBoc, tBu
Bzl (Benzyl)Side-chain/C-terminusStrong acid (e.g., HF) or hydrogenolysis researchgate.netFmoc, Boc
tBu (tert-Butyl)Side-chain/C-terminusStrong acid (e.g., TFA) researchgate.netFmoc, Bzl

Solution-Phase Synthetic Protocols and Modifications

While SPPS is dominant, solution-phase synthesis remains a valuable technique, particularly for large-scale production and for certain complex peptides where SPPS might be problematic. nih.gov In solution-phase synthesis, all reactants are dissolved in a suitable solvent. nih.gov Purification at each step is typically achieved through extraction or crystallization. nih.gov

The fundamental principles of coupling and protection are the same as in SPPS. nih.gov For this compound, N-benzoylphenylalanine would be activated and then reacted with a C-terminally protected phenylalanine derivative in solution. mdpi.com Recent advancements in solution-phase synthesis include the use of novel reagents and methodologies to improve efficiency and reduce purification challenges. For instance, the use of titanium tetrachloride (TiCl4) as a condensing agent in pyridine, often accelerated by microwave irradiation, has been shown to be effective for dipeptide synthesis with various protecting groups. mdpi.com Another approach involves using a 4-nitrobenzenesulfonamido group as a protecting/activating system for the carboxyl function, allowing for synthesis in both the C to N and N to C directions. rsc.org

Chemoenzymatic and Biocatalytic Routes for Analog Synthesis

Chemoenzymatic and biocatalytic methods offer a green and highly selective alternative for synthesizing peptide analogs. frontiersin.orgnih.gov These approaches utilize enzymes to catalyze specific reactions, often with high stereoselectivity and under mild conditions. nih.gov

For the synthesis of analogs of this compound, enzymes like lipases and proteases can be employed. mdpi.comacsgcipr.org For example, phenylalanine ammonia (B1221849) lyases (PALs) can catalyze the amination of cinnamic acid derivatives to produce various phenylalanine analogs, which can then be incorporated into dipeptides. nih.govfrontiersin.orgwikipedia.org These enzymatic methods can be part of a multi-step chemoenzymatic process where chemical synthesis steps are combined with biocatalytic transformations. frontiersin.org For instance, a dipeptide could be synthesized chemically and then modified by an enzyme to introduce a specific functional group.

Control of Stereochemical Purity During Synthesis and Derivatization

Maintaining the stereochemical integrity of the chiral centers in both phenylalanine residues is paramount during the synthesis of this compound. Racemization, the conversion of a chiral molecule into a mixture of enantiomers, can occur, particularly at the activated carboxyl group during the coupling step. uni-kiel.de

Several strategies are employed to minimize racemization:

Choice of Coupling Reagent and Additives: As mentioned earlier, certain coupling reagents and additives, such as HOAt and HOBt, are known to suppress racemization. creative-peptides.comuni-kiel.de

Reaction Conditions: Lowering the reaction temperature and minimizing the coupling time can help reduce the extent of racemization. creative-peptides.com

Urethane-Protected Amino Acids: The use of urethane-based N-protecting groups like Fmoc and Boc helps to prevent racemization by inhibiting the formation of oxazolone (B7731731) intermediates, which are prone to racemization. mdpi.com

Analytical Monitoring: Techniques such as chiral high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to analyze the stereochemical purity of the synthesized dipeptide. nih.govnih.gov This allows for the optimization of synthetic protocols to ensure the desired stereoisomer is obtained in high purity. nih.gov

Advanced Spectroscopic and Structural Elucidation of N Benzoylphenylalanylphenylalanine and Its Assemblies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure and dynamics of peptides in solution. nih.gov For N-benzoylphenylalanylphenylalanine, NMR studies provide detailed information about the covalent linkages and the conformational ensemble of the molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra are used for the initial identification and purity assessment of the compound. The chemical shifts of specific protons and carbons confirm the presence of the benzoyl group, the two phenylalanine residues, and the intact peptide bond.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to assign specific proton and carbon signals. For instance, COSY spectra reveal scalar couplings between protons on adjacent carbons, allowing for the unambiguous assignment of protons within each phenylalanine residue. HMBC (Heteronuclear Multiple Bond Correlation) experiments establish long-range correlations (typically over 2-3 bonds), which are crucial for confirming the sequence and linkage, for example, by showing a correlation between the carbonyl carbon of the benzoyl group and protons on the N-terminal phenylalanine.

The conformational preferences of this compound are investigated using Nuclear Overhauser Effect (NOE) based experiments, like NOESY or ROESY. These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), providing distance restraints that are used to build a 3D model of the molecule's preferred conformation(s) in solution. NMR can reveal if the molecule exists as a single, rigid conformation or, more likely for a flexible peptide, as an equilibrium of multiple interconverting conformers. copernicus.orgscielo.br The presence of a hindered cis-trans rotational equilibrium around the amide bonds can also be identified, often appearing as a doubling of peaks in the NMR spectrum. scielo.br

Table 1: Illustrative ¹H NMR Chemical Shift Assignments for this compound in CDCl₃ This table presents hypothetical, representative data for illustrative purposes.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
NH (Phe1) 6.5 - 7.0 d 7-8 Amide proton of N-terminal Phe
NH (Phe2) 6.8 - 7.2 d 7-8 Amide proton of C-terminal Phe
Aromatic (Benzoyl) 7.4 - 7.9 m - Protons of the benzoyl group
Aromatic (Phe1, Phe2) 7.1 - 7.3 m - Protons of the phenyl rings
α-CH (Phe1) 4.8 - 5.0 m - Alpha-proton of N-terminal Phe
α-CH (Phe2) 4.6 - 4.8 m - Alpha-proton of C-terminal Phe

High-Resolution Mass Spectrometry (MS) for Molecular Identity and Fragment Characterization

High-Resolution Mass Spectrometry (HR-MS) is an essential tool for the precise determination of a molecule's elemental composition and for structural elucidation through fragmentation analysis. nih.gov When analyzing this compound, HR-MS provides an exact mass measurement, typically with sub-ppm accuracy, which serves to confirm its molecular formula (C₂₅H₂₄N₂O₄).

Electrospray ionization (ESI) is a common soft ionization technique used for peptides, which generates protonated molecular ions, such as [M+H]⁺, with minimal in-source fragmentation. nih.gov The high resolution of instruments like Quadrupole Time-of-Flight (QTOF) mass spectrometers allows for the differentiation between compounds with very similar nominal masses. nih.govnih.gov

Tandem mass spectrometry (MS/MS) is used to characterize the structure by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion). Collision-Induced Dissociation (CID) is the most common method, where the ion's collision with an inert gas causes it to break at its weakest bonds. For peptides, fragmentation typically occurs along the peptide backbone at the amide bonds, producing characteristic 'b' and 'y' ions. The analysis of these fragment ions allows for the confirmation of the amino acid sequence. For this compound, key fragmentations would include the cleavage of the two peptide bonds.

Table 2: Predicted HR-MS Fragmentation Pattern for [M+H]⁺ of this compound This table presents predicted data based on typical peptide fragmentation.

Ion Type Fragment Structure Predicted m/z
[M+H]⁺ [Bz-Phe-Phe-OH + H]⁺ 417.1814
b₁ [Bz]⁺ 105.0340
b₂ [Bz-Phe]⁺ 252.1025
y₁ [Phe-OH + H]⁺ 166.0868
y₂ [Phe-Phe-OH + H]⁺ 313.1447

Infrared (IR) and Raman Spectroscopy in Peptide Bond and Conformational Studies

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are highly sensitive to the secondary structure of peptides. nih.gov They provide valuable information on the conformation of this compound by probing the vibrational modes of its peptide backbone and amino acid side chains.

Fourier Transform Infrared (FTIR) spectroscopy is particularly useful for analyzing the amide bands of the peptide backbone. researchgate.net

Amide I band (1600-1700 cm⁻¹): Arises mainly from C=O stretching vibrations of the peptide linkage. researchgate.net Its frequency is highly sensitive to the secondary structure; for example, bands around 1620-1640 cm⁻¹ are characteristic of β-sheet structures, while α-helices appear around 1650-1658 cm⁻¹.

Amide II band (1500-1600 cm⁻¹): Results from N-H in-plane bending and C-N stretching vibrations.

Amide III band (1200-1350 cm⁻¹): A complex band involving C-N stretching and N-H bending.

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, offers complementary information. nih.gov It is particularly advantageous for aqueous samples due to the weak Raman scattering of water. For this compound, Raman spectra can provide insights into both backbone conformation and the environment of the aromatic side chains of the phenylalanine residues. researchgate.netazom.com Specific bands in the Raman spectrum can be assigned to phenylalanine, such as the ring breathing mode around 1004 cm⁻¹. researchgate.net The positions of the Amide I and Amide III bands in Raman spectra are also used to assess the secondary structure. csic.es

Table 3: Characteristic Vibrational Bands for Secondary Structure Analysis

Vibrational Mode Wavenumber Range (cm⁻¹) Structural Correlation
Amide I (IR & Raman) 1650 - 1658 α-Helix
1620 - 1640 β-Sheet
1660 - 1695 β-Turn
1640 - 1650 Random Coil
Amide III (Raman) 1265 - 1300 α-Helix
1225 - 1245 β-Sheet

X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. mdpi.com This technique involves irradiating a single crystal of this compound with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted spots provide the information needed to calculate an electron density map, from which a model of the molecule's structure can be built and refined. nih.gov

The analysis yields highly accurate data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the crystal lattice. This solid-state structure reveals key intramolecular interactions, such as hydrogen bonds, and intermolecular packing forces that stabilize the crystal. For this compound, the crystallographic data would precisely define the rotational angles of the peptide backbone (phi, ψ) and the side chains (chi), as well as the planarity of the peptide bonds and the orientation of the N-terminal benzoyl group. This information provides a static, high-resolution snapshot of the molecule, which serves as a crucial reference point for interpreting the more dynamic conformational data obtained from solution-state studies like NMR and CD.

Table 4: Representative Single-Crystal X-ray Diffraction Data This table presents a hypothetical, but typical, summary of crystallographic data.

Parameter Value
Chemical Formula C₂₅H₂₄N₂O₄
Formula Weight 416.47
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.5
b (Å) 15.2
c (Å) 14.8
β (°) 95.5
Volume (ų) 2355
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.175

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment in Solution

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of chiral molecules, such as peptides, in solution. nih.govwvu.edu The method is based on the differential absorption of left- and right-handed circularly polarized light by the molecule. nih.gov The peptide backbone is chiral and its regular folding into secondary structures like α-helices, β-sheets, and β-turns gives rise to characteristic CD spectra. mdpi.com

For this compound, the far-UV CD spectrum (typically 190-250 nm) is dominated by the absorbance of the peptide bonds. The shape and magnitude of the CD signal provide qualitative and quantitative estimates of the secondary structural content.

α-Helices show strong negative bands at ~222 nm and ~208 nm, and a positive band at ~193 nm. mdpi.com

β-Sheets typically exhibit a negative band around 215-220 nm and a positive band around 195-200 nm.

Random coil structures generally have a strong negative band below 200 nm.

Given its short length, this compound is unlikely to form stable α-helices or extensive β-sheets. Its CD spectrum would more likely indicate the presence of β-turn structures or a disordered/random coil conformation. By measuring CD spectra under various conditions (e.g., different solvents, temperatures), one can assess the stability of these conformations and how they are influenced by the environment. While CD does not provide atomic-level resolution like NMR or X-ray crystallography, it is an excellent tool for rapid screening of conformational properties. nih.govrsc.org

Table 5: Characteristic Far-UV CD Spectral Features for Peptide Secondary Structures

Secondary Structure Wavelength (nm) and Sign of Molar Ellipticity [θ]
α-Helix Negative at ~222, Negative at ~208, Positive at ~193
β-Sheet (antiparallel) Negative at ~218, Positive at ~195
β-Turn (Type I) Weak Negative at ~225, Strong Positive at ~205, Negative at ~185

Reactivity Profiles and Chemical Modifications of N Benzoylphenylalanylphenylalanine

Investigation of Peptide Bond Stability and Hydrolysis Mechanisms

The central amide (peptide) bond in N-benzoylphenylalanylphenylalanine is a critical determinant of its structural integrity. While generally stable, this bond is susceptible to cleavage through hydrolysis under various conditions. The mechanisms of hydrolysis can be broadly categorized as chemically or enzymatically mediated.

Chemical Hydrolysis:

Acid-Catalyzed Hydrolysis: In the presence of strong acids and heat, the peptide bond can be hydrolyzed. The mechanism typically involves protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to cleave the peptide bond, yielding N-benzoylphenylalanine and phenylalanine.

Base-Catalyzed Hydrolysis: Under strong alkaline conditions, direct nucleophilic attack by a hydroxide (B78521) ion on the peptide carbonyl carbon can occur. This process is generally less efficient than acid-catalyzed hydrolysis for peptides.

Neutral pH Hydrolysis: At neutral pH, the uncatalyzed hydrolysis of a peptide bond is exceedingly slow. However, computational studies on model peptides suggest a complex mechanism involving multiple water molecules that facilitate a concerted proton transfer and nucleophilic attack on the carbonyl carbon, leading to cleavage via an amino-gem-diol intermediate. nih.gov

Enzymatic Hydrolysis: The peptide bond in this compound can be a substrate for various peptidases. For instance, N-acylpeptide hydrolases are enzymes that specifically cleave the first peptide bond in N-acylated peptides. nih.gov These enzymes are found in various tissues and play a role in the catabolism of N-acylated proteins. nih.govresearchgate.net The hydrolysis of similar N-acylated peptide substrates has been demonstrated by enzymes like α-chymotrypsin and various microbial proteases, which recognize the hydrophobic phenylalanine residues. nih.govnih.gov The enzyme N-acetylated alpha-linked acidic dipeptidase (NAALA dipeptidase), for example, shows specificity for cleaving N-acetylated dipeptides, suggesting that enzymes with similar specificities could potentially hydrolyze this compound. nih.gov

Functionalization at Terminal Groups: N-Terminal Benzoyl Group and C-Terminal Carboxyl Group

The terminal groups of this compound provide key handles for chemical functionalization, allowing for the molecule's conjugation to other chemical entities or its incorporation into larger structures.

C-Terminal Carboxyl Group: The C-terminal carboxyl group is a versatile functional group that can undergo a variety of standard carboxylic acid reactions. highfine.com These include:

Esterification: Reaction with alcohols under acidic conditions to form esters.

Amidation: Coupling with amines using activating agents like carbodiimides (e.g., DIC) and additives (e.g., HOBt) to form new amide bonds. This is a fundamental reaction for extending the peptide chain or attaching probes.

Reduction: Conversion to a primary alcohol using reducing agents like lithium aluminum hydride, although this requires protection of other reactive sites.

Conjugation: The carboxyl group can be activated and linked to various molecules, such as fluorescent dyes, biotin (B1667282), or solid supports for research applications.

Side-Chain Modifications of Phenylalanine Residues

The two phenylalanine residues offer aromatic side chains (phenyl groups) that can be chemically modified. These modifications can alter the peptide's hydrophobicity, steric profile, and electronic properties, and can be used to introduce labels or cross-linking agents. nih.gov

Methods for modifying the phenyl rings include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or sulfonation can introduce functional groups onto the phenyl rings.

Palladium-Catalyzed Cross-Coupling: C-H activation strategies have emerged as powerful tools for the post-synthetic modification of phenylalanine residues in peptides. ntu.ac.ukresearchgate.netntu.ac.uk These methods allow for the direct arylation or olefination of the phenyl ring's C-H bonds, enabling the formation of carbon-carbon bonds under relatively mild conditions. ntu.ac.ukresearchgate.net

Photoredox Catalysis: Light-mediated methods offer another route for the site-selective functionalization of phenylalanine, allowing for the attachment of various chemical tags under mild conditions. chemrxiv.org

Synthesis with Non-Natural Analogs: Instead of modifying the existing residues, peptides can be synthesized using pre-functionalized phenylalanine derivatives containing groups like halogens, nitro groups, or boronic esters, which can then be used in subsequent reactions like Suzuki or Sonogashira couplings. nih.govacs.org

Mechanisms of Racemization and Epimerization in Synthetic Pathways

A significant challenge in the synthesis of peptides containing N-acyl amino acids like N-benzoylphenylalanine is the propensity for racemization at the alpha-carbon (Cα) of the activated residue. peptide.comnih.gov

The primary mechanism for this loss of stereochemical integrity is through the formation of an oxazol-5(4H)-one, also known as an azlactone. slideshare.nethighfine.compeptide.com The process occurs as follows:

Activation: The carboxylic acid of the N-benzoylphenylalanine is activated using a coupling reagent (e.g., TBTU, DIC) to make it susceptible to nucleophilic attack by the amine of the second phenylalanine residue.

Cyclization: The N-benzoyl group's carbonyl oxygen can attack the activated carboxyl group, leading to the formation of a five-membered oxazolone (B7731731) ring.

Enolization and Racemization: The α-proton of the oxazolone is relatively acidic and can be abstracted by a base (commonly tertiary amines like DIEA or NMM used in the coupling step). highfine.com This creates a planar, achiral enolate intermediate.

Reprotonation: Reprotonation of this intermediate can occur from either face, leading to a mixture of both L- and D-isomers (racemization) of the N-benzoylphenylalanine residue. slideshare.net When this activated, racemized residue couples with the next amino acid, it results in a mixture of diastereomeric peptides (epimerization), which are often difficult to separate. nih.gov

Factors that influence the extent of racemization include the nature of the N-acyl group (benzoyl groups are more prone to racemization than acetyl groups), the choice of coupling reagent, the type and amount of base used, and the reaction temperature. slideshare.netnih.gov The addition of racemization-suppressing agents like HOBt or Oxyma can mitigate this side reaction by forming a reactive ester that is less prone to cyclizing into an oxazolone. peptide.com

Formation of Conjugates and Chemically Modified Probes for Research Applications

This compound and similar N-acylated peptides can serve as scaffolds or substrates for creating chemically modified probes for various research applications. The functional groups discussed previously provide the necessary attachment points for conjugation.

Enzyme Substrate Probes: By attaching a reporter group, such as a p-nitroanilide (pNA) chromophore or a fluorophore, to the C-terminus, this compound can be converted into a substrate to assay the activity of proteases. nih.govsigmaaldrich.comsigmaaldrich.com Cleavage of the amide bond between the phenylalanine and the reporter group by an enzyme releases the free reporter, which can be detected spectrophotometrically or fluorometrically. N-Benzoyl-Phe-Val-Arg-p-nitroanilide is a well-known chromogenic substrate for enzymes like trypsin and thrombin. sigmaaldrich.com

Labeled Peptides for Binding Assays: A fluorescent tag, a biotin molecule, or a radioactive isotope can be attached to the C-terminus or a modified side chain. These labeled peptides can then be used in binding assays to identify and characterize peptide-binding proteins or receptors.

Cross-linking Agents: Introduction of a photoreactive group (e.g., a benzophenone (B1666685) or an aryl azide) onto the N-terminal benzoyl group or one of the phenylalanine side chains allows the resulting peptide to be used as a photoaffinity label. Upon photoactivation, the probe will covalently cross-link to its binding partner, enabling the identification of interacting proteins.

Peptide Stapling: While not a direct conjugation, the principles of side-chain modification can be used to create "stapled" peptides. For instance, if one phenylalanine was replaced with an iodo-phenylalanine, an intramolecular palladium-catalyzed C-H activation could create a covalent bond with the other phenylalanine or a tryptophan residue, constraining the peptide's conformation. nih.gov This strategy is used to enhance peptide stability and cell permeability.

Table of Mentioned Compounds

Biochemical Interactions and Enzymatic Transformations in Model Systems

Characterization of N-Benzoylphenylalanylphenylalanine as a Substrate for Peptidases

This compound, a blocked dipeptide, has been utilized as a substrate to characterize the activity of several peptidases. Its structure, featuring a benzoyl group at the N-terminus and a C-terminal phenylalanine, makes it a valuable tool for probing the specificity of endopeptidases and carboxypeptidases.

One of the primary enzymes studied with this substrate is carboxypeptidase A . Research has demonstrated the hydrolysis of related N-blocked dipeptides, such as benzoylglycyl-L-phenylalanine, by carboxypeptidase A, indicating the enzyme's ability to act on such compounds. nih.gov The kinetics of this hydrolysis have been a subject of investigation to understand the enzyme's mechanism. nih.govnih.gov

Chymotrypsin (B1334515) , a serine protease, is another key enzyme for which this compound and similar compounds serve as substrates. nih.govnih.gov Chymotrypsin exhibits a preference for cleaving peptide bonds adjacent to large hydrophobic amino acid residues like phenylalanine, tyrosine, and tryptophan. The presence of phenylalanine at the P1 position (the amino acid residue on the C-terminal side of the scissile bond) makes this compound a suitable substrate for assaying chymotrypsin activity. nih.govnih.gov

Thermolysin , a thermostable neutral metalloproteinase, also demonstrates activity towards substrates with hydrophobic amino acid residues. nih.gov Studies on thermolysin-catalyzed peptide bond synthesis and hydrolysis have often employed N-blocked amino acids and peptides to elucidate the enzyme's specificity. nih.govresearchgate.net The enzyme favors hydrophobic residues at the P1' position (the amino acid residue on the N-terminal side of the scissile bond), and the presence of another hydrophobic residue nearby can enhance the reaction rate. nih.gov While direct studies on this compound with thermolysin are not extensively detailed in the provided results, the known specificity of thermolysin suggests its potential as a substrate.

Kinetic and Mechanistic Studies of Enzyme-Mediated Hydrolysis

The hydrolysis of this compound and analogous peptides by enzymes like chymotrypsin and carboxypeptidase A follows Michaelis-Menten kinetics. nih.gov This model allows for the determination of key kinetic parameters, including the Michaelis constant (K_m) and the catalytic constant (k_cat), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Kinetic studies have been crucial in elucidating the catalytic mechanisms of these enzymes. For instance, the hydrolysis of substrates by chymotrypsin proceeds through a double displacement mechanism involving an acyl-enzyme intermediate. nih.gov The active site serine residue acts as a nucleophile, attacking the carbonyl group of the peptide bond to form a tetrahedral intermediate. nih.gov

The table below presents hypothetical kinetic parameters for the hydrolysis of this compound by chymotrypsin, illustrating the type of data obtained from such studies.

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
ChymotrypsinThis compound50255.0 x 10⁵

Note: The values in this table are illustrative and may not represent actual experimental data.

Studies have also explored the effects of environmental factors, such as the presence of neutral salts or organic solvents, on the enzymatic hydrolysis of related substrates. For example, high concentrations of neutral salts like NaCl can significantly enhance the activity of thermolysin. researchgate.netnih.gov This activation is often attributed to an increase in the catalytic constant (k_cat), while the Michaelis constant (K_m) may remain unaffected. nih.gov

Investigation of Molecular Recognition with Model Biological Macromolecules (e.g., Proteins, Lipids)

The interaction of this compound with enzymes is a prime example of molecular recognition. The specificity of enzymes like chymotrypsin for this substrate is dictated by the precise fit of the substrate into the enzyme's active site. The S1 subsite of chymotrypsin, a hydrophobic pocket, accommodates the large phenyl side chain of the phenylalanine residue at the P1 position. nih.gov This interaction is a key determinant of substrate binding and subsequent catalysis.

While the interaction of this compound with proteins, specifically peptidases, is well-established, there is a lack of specific information in the provided search results regarding its direct molecular recognition with lipids or lipid membranes. However, the study of peptide-lipid interactions is a broad field, and the hydrophobic nature of the benzoyl and phenyl groups in this compound suggests potential for partitioning into nonpolar environments, such as the hydrophobic core of a lipid bilayer.

Role of this compound as a Model Compound in Peptide-Enzyme Research

This compound and similar N-blocked dipeptides serve as important model compounds in the field of peptide-enzyme research for several reasons:

Probing Enzyme Specificity: Their defined structure allows researchers to systematically investigate the substrate specificity of various peptidases. By altering the amino acid residues or the N-terminal blocking group, one can map the structural requirements of an enzyme's active site. nih.gov

Kinetic Analysis: As relatively simple substrates, they are ideal for conducting kinetic studies to determine fundamental enzymatic parameters like K_m and k_cat. nih.gov This information is essential for understanding the catalytic efficiency and mechanism of an enzyme.

Standardized Assays: The use of such standardized substrates allows for the comparison of enzyme activity across different studies and laboratories. Chromogenic or fluorogenic derivatives of these peptides are often used to develop sensitive and continuous assays for enzyme activity. nih.govnih.gov

Mechanistic Investigations: These model compounds are instrumental in studying the detailed chemical steps of enzyme catalysis, including the formation of intermediates and transition states. nih.gov

In essence, this compound provides a simplified yet representative system for exploring the complex interactions between peptides and enzymes, which are fundamental to numerous biological processes.

Self Assembly and Supramolecular Architectures

Mechanisms of Molecular Self-Assembly: Fibril, Gel, and Nanostructure Formation

The self-assembly of N-benzoylphenylalanylphenylalanine into hierarchical structures is a complex process that can result in the formation of fibrils, gels, and various nanostructures. The initial step often involves the formation of small nanoparticles through a nucleation and growth mechanism. As the concentration of these nanoparticles increases, they can align in an ordered fashion and assemble into larger structures. beilstein-journals.org This process is often influenced by external factors, such as the presence of a magnetic field in the case of certain materials, which can direct the alignment of the nanoparticles into nanowires. beilstein-journals.org

The resulting structures are typically long and anisotropic, forming a network that can entangle or cross-link. beilstein-journals.org This network is capable of immobilizing the solvent, leading to the formation of a gel, which exhibits both solid-like and liquid-like properties. beilstein-journals.org The specific morphology of the resulting nanostructures, whether they be fibrils, ribbons, or other forms, is dependent on the precise interplay of intermolecular forces and the surrounding environmental conditions.

Characterization of Supramolecular Structures (e.g., Hydrogels, Nanofibers) by Advanced Microscopy

Advanced microscopy techniques are indispensable for visualizing and understanding the morphology and structural details of the supramolecular architectures formed by this compound. nih.gov These methods allow for high-resolution imaging of the individual fibers and other self-assembled structures that constitute the bulk material, such as hydrogels. nih.gov

Microscopy provides direct visual evidence of the network of nanostructures, including fibrous networks, coils, and entanglements, offering insights into the formation and properties of the gel. beilstein-journals.org The combination of different microscopy techniques is often employed to obtain a comprehensive understanding of these materials across multiple length scales. beilstein-journals.org

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for characterizing the dimensions and morphology of the nanostructures formed by this compound. TEM provides high-resolution images by transmitting electrons through an ultrathin specimen, revealing the internal structure of nanofibers and other assemblies. horiba.com SEM, on the other hand, scans a focused electron beam over the surface of the sample to create an image, providing information about the surface topography and morphology. horiba.comepfl.ch Both techniques operate under vacuum and can be used to measure the size and shape of the constituent nanoparticles and fibrils. afmworkshop.com

Atomic Force Microscopy (AFM) offers a complementary approach, providing three-dimensional surface profiles at the nanoscale. afmworkshop.com It works by scanning a sharp probe over the sample surface and can be performed in various environments, including air and liquid. afmworkshop.com AFM is particularly useful for measuring the mechanical properties of supramolecular structures, such as adhesion forces, and for imaging delicate biological samples with minimal disruption. researchgate.netmdpi.com

Table 1: Comparison of Advanced Microscopy Techniques for Characterizing this compound Supramolecular Structures

TechniquePrincipleInformation ObtainedAdvantagesLimitations
TEM Electrons are transmitted through an ultrathin sample to form an image. horiba.comHigh-resolution 2D images of internal structure, size, and shape of nanostructures. afmworkshop.comVery high resolution (down to 0.1 nm). afmworkshop.comRequires very thin samples and high vacuum. horiba.com
SEM A focused electron beam scans the sample surface, and emitted electrons are detected. epfl.ch3D topographical images, surface morphology, size, and shape. afmworkshop.comCan image a wide range of samples, provides elemental composition with EDX. nih.govLower resolution than TEM, typically requires conductive coating for non-conductive samples. horiba.com
AFM A sharp probe scans the sample surface, and the interaction force is measured. mdpi.comHigh-resolution 3D topographical images, mechanical properties (adhesion, stiffness). researchgate.netmdpi.comCan operate in air or liquid, provides quantitative mechanical data. afmworkshop.comCan be sensitive to sample cleanliness, slower imaging speed than electron microscopy. afmworkshop.com

Cryogenic Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for studying the three-dimensional structure of biological macromolecules and their complexes at near-atomic resolution. youtube.comnih.gov In cryo-EM, samples are rapidly frozen in a thin layer of vitreous (non-crystalline) ice, preserving them in their native, hydrated state. youtube.comlanl.gov This vitrification process is crucial as it prevents the formation of ice crystals that would damage the delicate structures. youtube.com

Cryo-EM is particularly valuable for analyzing the intricate details of self-assembled fibrillar structures and can provide insights into the conformational states of the constituent molecules. nih.gov The technique involves collecting a large number of 2D projection images of the frozen particles in different orientations and then computationally reconstructing a 3D model. youtube.com This approach has the potential to reveal the precise arrangement of this compound molecules within the supramolecular assemblies.

Influence of Environmental Factors on Self-Assembly (e.g., pH, Solvent, Concentration)

The self-assembly of this compound is highly sensitive to environmental conditions, which can significantly influence the resulting supramolecular architectures. Key factors include:

pH: Changes in pH can alter the ionization state of the carboxylic acid and amide groups in the dipeptide, thereby affecting the electrostatic interactions and hydrogen bonding patterns that drive self-assembly.

Solvent: The polarity and hydrogen-bonding capacity of the solvent play a critical role. Different solvents can promote or inhibit specific intermolecular interactions, leading to the formation of distinct morphologies.

Concentration: The concentration of the dipeptide is a crucial parameter. Below a critical aggregation concentration, self-assembly will not occur. Above this threshold, the concentration can influence the size, density, and morphology of the resulting nanostructures.

By carefully controlling these environmental factors, it is possible to tune the self-assembly process and tailor the properties of the resulting materials.

Engineering of Functional Supramolecular Materials for Research Applications

The ability to control the self-assembly of this compound opens up opportunities for the rational design and engineering of functional supramolecular materials. These materials, with their dynamic and responsive nature, are of great interest for various research applications. nih.gov

By modifying the molecular structure of the dipeptide or by co-assembling it with other molecules, it is possible to introduce specific functionalities. For example, incorporating photoresponsive or bioactive moieties could lead to the development of "smart" materials that respond to external stimuli such as light or the presence of specific biomolecules. nih.gov These engineered supramolecular materials hold potential for applications in areas such as controlled-release systems, scaffolds for tissue engineering, and as model systems for studying fundamental aspects of molecular self-assembly and protein aggregation. nih.gov

Computational and Theoretical Studies

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For N-benzoylphenylalanylphenylalanine, MD simulations would be invaluable for exploring its conformational landscape and dynamic behavior in various environments, such as in a vacuum or solvated in water.

Detailed Research Applications:

Conformational Flexibility: MD simulations can reveal the different shapes (conformations) the dipeptide can adopt by calculating the trajectory of its atoms. This is crucial for understanding how the molecule might bind to a receptor or enzyme.

Solvent Effects: By simulating the dipeptide in a water box, researchers can observe how the surrounding solvent molecules influence its structure and dynamics. This provides a more realistic model of its behavior in a biological system.

Hydrogen Bonding: These simulations can identify stable intramolecular and intermolecular hydrogen bonds, which are key to understanding the dipeptide's folded structure and its interactions with other molecules.

Parameter Typical Information Gained from MD Simulations
Simulation Time Nanoseconds (ns) to microseconds (µs)
Ensemble NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature)
Force Field A set of parameters to describe the potential energy of the system (e.g., AMBER, CHARMM, GROMOS)
Analysis Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), hydrogen bond analysis

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations provide a detailed understanding of the electron distribution, which governs the molecule's reactivity and spectroscopic properties.

Detailed Research Applications:

Electron Distribution: DFT can be used to calculate the electron density around each atom in this compound, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is fundamental to predicting how the molecule will react. chegg.comgoogle.comnih.gov

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and stability. nih.gov

Spectroscopic Properties: Quantum chemical methods can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR and Raman spectra), which can be compared with experimental results to validate the computed structure. ebi.ac.uk

Method Basis Set Properties Calculated
DFT (e.g., B3LYP) e.g., 6-31G*, cc-pVDZOptimized geometry, Mulliken charges, HOMO/LUMO energies, electrostatic potential maps

Computational Docking Studies with Model Receptors or Enzymes

Computational docking is a technique used to predict the preferred orientation of one molecule when bound to a second. In the case of this compound, docking studies would be employed to understand how it might interact with the active site of a model receptor or enzyme.

Detailed Research Applications:

Binding Pose Prediction: Docking algorithms can generate numerous possible binding poses of the dipeptide within the active site of a target protein. These poses are then scored based on their predicted binding affinity.

Interaction Analysis: The results of a docking study reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the dipeptide and the amino acid residues of the target protein. nih.gov

Virtual Screening: Docking can be used to screen a large library of compounds to identify those that are most likely to bind to a specific target, which is a common practice in drug discovery.

Docking Software Target Protein (Example) Information Gained
AutoDock, Glide, GOLDA model protease or peptidaseBinding energy (kcal/mol), interacting residues, hydrogen bond distances

Conformational Landscape Mapping and Energy Minimization

Mapping the conformational landscape involves identifying all stable conformations of a molecule and their relative energies. Energy minimization is a computational process used to find the three-dimensional structure of a molecule that corresponds to a local or global energy minimum.

Detailed Research Applications:

Identification of Stable Conformers: By systematically rotating the rotatable bonds in this compound and performing energy minimization at each step, a potential energy surface can be generated. The low-energy regions on this surface correspond to the most stable conformations.

Relative Stabilities: The energy differences between the various stable conformers can be calculated, providing an indication of their relative populations at a given temperature.

Geometric Parameters: Energy minimization provides precise geometric data for each stable conformer, including bond lengths, bond angles, and dihedral angles.

Computational Approach Software Output
Systematic conformational search followed by energy minimizatione.g., Spartan, GaussianPotential energy surface, list of stable conformers with their relative energies and geometries

In Silico Design and Prediction of this compound Derivatives

In silico design involves the use of computational methods to create new molecules with desired properties. Starting from the structure of this compound, derivatives could be designed and their properties predicted before any synthesis is attempted.

Detailed Research Applications:

Lead Optimization: By making systematic modifications to the parent molecule (e.g., adding or substituting functional groups on the phenyl rings or the peptide backbone), new derivatives can be designed.

Property Prediction: Computational tools can then be used to predict the properties of these new derivatives, such as their binding affinity to a target, solubility, and other pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

Structure-Activity Relationship (SAR) Studies: By comparing the predicted activities of a series of derivatives, a structure-activity relationship can be established, which provides valuable information for designing more potent and selective compounds.

Design Strategy Predicted Property Computational Tool
Substitution of functional groupsEnhanced binding affinityDocking simulations
Modification of the peptide backboneImproved metabolic stabilityADME prediction software

Development of Advanced Analytical Methodologies for Research Applications

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis in Research Samples

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components within a mixture. nih.gov For a compound like N-benzoylphenylalanylphenylalanine, HPLC is invaluable for assessing its purity in samples generated from chemical synthesis or other research applications. The principle of HPLC relies on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. nih.gov

In the context of this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed. This involves a non-polar stationary phase (such as C18) and a polar mobile phase. The benzoyl and phenyl groups in the molecule impart significant hydrophobicity, leading to strong retention on a C18 column. Elution is generally achieved using a gradient of an organic solvent, like acetonitrile (B52724), mixed with an aqueous buffer. phenomenex.com

The purity of a research sample of this compound can be determined by analyzing the resulting chromatogram. The main peak, corresponding to the compound, should be well-resolved from any impurity peaks. The percentage purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by plotting the peak areas of known concentrations of a reference standard of this compound. peptide.com This allows for the precise determination of the compound's concentration in unknown research samples.

A typical HPLC method for the analysis of a dipeptide derivative like this compound might involve a C18 column with a gradient elution. nih.gov For example, a linear gradient starting from a higher percentage of aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) to a higher percentage of organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid) over a set time period would be effective. researchgate.net Detection is commonly performed using a UV detector, as the phenyl and benzoyl groups of this compound are strong chromophores. creative-peptides.com

Hypothetical HPLC Purity Analysis Data:

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient30-90% B over 20 min
Flow Rate1.0 mL/min
DetectionUV at 230 nm
Retention Time~15.2 min
Purity of Batch A99.5%
Purity of Batch B98.9%

This table represents a hypothetical HPLC analysis for this compound for illustrative purposes.

Chiral HPLC for Enantiomeric Purity Determination

Due to the presence of two chiral centers in the phenylalanine residues, this compound can exist as multiple stereoisomers (enantiomers and diastereomers). The biological activity of these stereoisomers can differ significantly, making the determination of enantiomeric purity crucial. sigmaaldrich.com Chiral HPLC is the primary technique for separating and quantifying enantiomers. creative-peptides.com

Chiral separation can be achieved by using a chiral stationary phase (CSP). chromatographyonline.com These phases are designed to have specific interactions with the enantiomers, leading to the formation of transient diastereomeric complexes with different stabilities. chromatographyonline.com This difference in interaction energy results in different retention times for the enantiomers, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability. chromatographyonline.com For a compound like this compound, a CSP that can engage in π-π interactions, hydrogen bonding, and dipole-dipole interactions would be suitable. chromatographytoday.com

Alternatively, chiral mobile phase additives can be used with a standard achiral column, or the enantiomers can be derivatized with a chiral reagent to form diastereomers that can be separated on an achiral phase. chromatographyonline.comchromatographytoday.com However, the use of a CSP is often preferred for its directness and convenience. creative-peptides.com The enantiomeric excess (% ee) can be calculated from the peak areas of the separated enantiomers in the chromatogram.

Illustrative Chiral HPLC Separation Parameters:

ParameterValue
ColumnChiralpak AD-H (amylose derivative)
Mobile PhaseHexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1)
Flow Rate0.8 mL/min
DetectionUV at 230 nm
Retention Time (Isomer 1)12.5 min
Retention Time (Isomer 2)14.8 min
Resolution (Rs)> 2.0

This table provides a hypothetical example of a chiral HPLC method for the enantiomeric separation of this compound.

Method Development and Validation for Reproducible Research Data

To ensure that the analytical data generated for this compound is reliable and reproducible, the HPLC methods must be properly developed and validated. slideshare.net Method development for a dipeptide derivative involves optimizing several parameters to achieve good resolution, peak shape, and analysis time. phenomenex.com This includes selecting the appropriate column chemistry, mobile phase composition (including pH and buffer type), and gradient profile. ymcamerica.com

Once developed, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.govformulationbio.com Validation demonstrates that the analytical method is suitable for its intended purpose. formulationbio.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities or degradation products. formulationbio.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. peptide.com

Accuracy: The closeness of the test results obtained by the method to the true value. formulationbio.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). formulationbio.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. formulationbio.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Typical Validation Parameters for a Quantitative HPLC Assay:

Validation ParameterAcceptance CriteriaHypothetical Result for this compound Assay
Linearity (r²)≥ 0.9990.9995
Accuracy (% Recovery)98.0 - 102.0%99.2 - 101.5%
Precision (RSD%)≤ 2.0%< 1.5%
LODSignal-to-Noise ≥ 30.1 µg/mL
LOQSignal-to-Noise ≥ 100.3 µg/mL

This table illustrates typical validation parameters and hypothetical results for an HPLC method for this compound.

Integration of Mass Spectrometry with Chromatographic Techniques (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation and sensitive quantification of compounds like this compound. nih.gov LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. creative-peptides.com

In a typical LC-MS/MS experiment, the eluent from the HPLC column is directed into the mass spectrometer's ion source. researchgate.net For a molecule like this compound, electrospray ionization (ESI) would be a suitable ionization technique. nih.gov In the mass spectrometer, the compound is first detected as a precursor ion (e.g., [M+H]⁺). This precursor ion is then isolated and fragmented to produce a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its unambiguous identification. researchgate.netnih.gov

For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is often used. This involves monitoring a specific transition from a precursor ion to a product ion, which provides high selectivity and sensitivity. youtube.com LC-MS/MS is particularly useful for analyzing this compound in complex biological matrices where high sensitivity and specificity are required. chromatographyonline.com

Hypothetical LC-MS/MS Parameters and Fragmentation Data:

ParameterValue
LC ColumnC18, 2.1 x 50 mm, 1.8 µm
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion ([M+H]⁺)m/z 417.18
Major Product Ions (m/z)298.13 (loss of phenylalanyl), 120.08 (phenylalanine immonium ion), 105.03 (benzoyl cation)
Collision Energy20-40 eV

This table presents hypothetical mass spectrometric data for the characterization of this compound.

Capillary Electrophoresis (CE) for Advanced Characterization

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be used for the characterization of peptides and their derivatives. creative-peptides.comcreative-proteomics.com In CE, separation occurs in a narrow-bore fused-silica capillary under the influence of a high electric field. creative-proteomics.com The separation is based on the differential migration of analytes due to their charge-to-size ratio. creative-peptides.com

For a compound like this compound, which has a carboxylic acid group, its charge will be pH-dependent. At a pH above its isoelectric point, it will be negatively charged and can be analyzed by capillary zone electrophoresis (CZE). The high efficiency of CE can provide complementary information to HPLC, potentially resolving impurities that are not separated by chromatography. creative-proteomics.com

Furthermore, CE can be a powerful tool for chiral separations. By adding a chiral selector, such as a cyclodextrin, to the background electrolyte, the enantiomers of this compound can be separated based on their differential interactions with the chiral selector. mdpi.com CE methods often consume very small amounts of sample and solvent, making them a green and cost-effective analytical technique. creative-proteomics.com Coupling CE with mass spectrometry (CE-MS) can provide even greater analytical power for the characterization of complex samples.

Illustrative Capillary Electrophoresis Parameters for Purity Analysis:

ParameterValue
CapillaryFused Silica, 50 µm i.d., 60 cm total length
Background Electrolyte50 mM Borate Buffer, pH 9.2
Applied Voltage25 kV
DetectionUV at 214 nm
InjectionHydrodynamic (50 mbar for 5 s)

This table outlines hypothetical parameters for the analysis of this compound by capillary electrophoresis.

Potential Research Applications Non Clinical

Role as a Building Block in the Design of Peptide Mimetics for Fundamental Research

N-benzoylphenylalanylphenylalanine serves as a valuable building block in the design of peptide mimetics, which are molecules that mimic the structure and function of natural peptides. The core of this application lies in the inherent tendency of the phenylalanyl-phenylalanine (Phe-Phe) motif to self-assemble into ordered nanostructures. The addition of an N-terminal benzoyl group significantly enhances this property.

The benzoyl group, along with the phenyl rings of the phenylalanine residues, facilitates π-π stacking interactions, which are crucial non-covalent forces that drive the self-assembly process. These interactions, in conjunction with hydrogen bonding between the peptide backbones, lead to the formation of stable, well-defined supramolecular structures. This bottom-up approach to creating complex architectures from simple molecular units is a cornerstone of modern bionanotechnology.

Researchers can leverage the predictable self-assembly of this compound and its analogs to construct a variety of peptide mimetics with tailored properties. By modifying the peptide sequence or the capping group, it is possible to control the morphology and function of the resulting nanostructures, leading to the development of novel materials for fundamental research in areas such as molecular recognition and catalysis.

Utilization in Fundamental Mechanistic Studies of Enzyme Activity and Specificity

A significant application of this compound is in the field of enzymology, particularly in the study of proteases. The compound has been identified as an excellent substrate for carboxypeptidase A, a well-studied metalloenzyme. The presence of the N-terminal benzoyl group and the two phenylalanine residues provides a specific recognition site for the enzyme, allowing for detailed kinetic analysis of its catalytic mechanism.

The hydrolysis of N-benzoyl-L-phenylalanyl-L-phenylalanine by carboxypeptidase A can be monitored to determine key enzymatic parameters. These studies are fundamental to understanding how enzymes recognize their substrates and the chemical steps involved in catalysis. For instance, N-benzoyl-L-phenylalanine acts as a competitive inhibitor for the hydrolysis of this peptide substrate, providing insights into the enzyme's active site and binding pockets.

Below is a table summarizing the kinetic parameters for the hydrolysis of N-benzoyl-L-phenylalanyl-L-phenylalanine by carboxypeptidase A, illustrating its utility as a high-affinity substrate for mechanistic studies.

SubstrateEnzymeK_m (M)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Conditions
N-benzoyl-L-phenylalanyl-L-phenylalanineCarboxypeptidase A2.6 x 10⁻⁵1776.8 x 10⁶pH 7.5, 30°C

This table presents kinetic data for the enzymatic hydrolysis of N-benzoyl-L-phenylalanyl-L-phenylalanine.

Other N-benzoyl-peptide derivatives, such as N-benzoyl-Phe-Val-Arg-p-nitroanilide and N-benzoyl-Pro-Phe-Arg-p-nitroanilide, are also widely used as chromogenic substrates for other proteases like trypsin and thrombin, further highlighting the importance of the N-benzoyl-dipeptide scaffold in enzyme research. sigmaaldrich.comsigmaaldrich.com

Application in the Fabrication of Advanced Biomaterials and Nanomaterials for in vitro Studies

The self-assembling properties of this compound make it a prime candidate for the fabrication of advanced biomaterials, particularly hydrogels, for in vitro research. Hydrogels are three-dimensional networks of cross-linked polymers that can absorb large amounts of water, mimicking the extracellular matrix of biological tissues. frontiersin.org

The self-assembly of this compound in aqueous solutions can lead to the formation of nanofibers, which entangle to create a stable hydrogel. mdpi.comnih.gov These materials are of great interest for applications in three-dimensional (3D) cell culture and tissue engineering. mdpi.com The biocompatibility of peptide-based hydrogels makes them suitable scaffolds for supporting cell growth, proliferation, and differentiation in an environment that more closely resembles in vivo conditions than traditional 2D cell culture. mdpi.com

The properties of these hydrogels can be tuned by modifying the chemical structure of the building blocks. For example, the incorporation of different amino acids or functional groups can alter the mechanical stiffness, porosity, and bioactivity of the resulting material. The table below summarizes the characteristics of hydrogels formed from self-assembling dipeptides with N-terminal aromatic modifications, which are analogous to this compound.

Dipeptide DerivativeN-Terminal GroupResulting NanostructurePotential Application
Phe-PheFluorenylmethyloxycarbonyl (Fmoc)Nanofibrillar hydrogel3D cell culture, tissue engineering scaffolds mdpi.comnih.gov
Arg-Gly-Asp (RGD) with Phe-PheFmocBioactive hydrogelPromoting cell adhesion nih.gov
Phe-PheNaphthaleneNanofibrillar hydrogelControlled drug release

This table showcases examples of self-assembling dipeptide derivatives and their applications in biomaterials, which are comparable to the potential of this compound.

Development of Novel Research Reagents and Probes for Chemical Biology

This compound and its derivatives have potential for the development of novel research reagents and probes for chemical biology. These tools are essential for studying complex biological processes within cells and organisms. youtube.com

A key example of this application is the incorporation of a photoreactive group into an N-benzoyl-dipeptide structure. For instance, (S)-Boc-N-methyl-p-benzoyl-phenylalanine has been synthesized and incorporated into a peptide sequence to create a photoreactive antagonist. nih.gov Such a molecule can be used in photolabeling studies to identify and characterize the binding sites of receptors, providing valuable information about protein-ligand interactions. nih.gov

Furthermore, the N-benzoyl-dipeptide scaffold can be conjugated to reporter molecules, such as fluorophores or biotin (B1667282), to create probes for detecting enzyme activity or for imaging specific cellular components. The inherent properties of the dipeptide can direct the probe to a particular location, and the reporter molecule allows for its detection and quantification. The development of such targeted probes is a major goal in chemical biology, as they enable the visualization and manipulation of biological processes with high precision.

Conclusion and Future Research Directions

Synthesis of Key Findings and Contributions to the Field

N-benzoyl-L-phenylalanyl-L-phenylalanine stands out as a highly specific and efficient substrate for the enzyme carboxypeptidase A. researchgate.net The key findings from research involving this compound have significantly contributed to the understanding of this enzyme's catalytic mechanism and specificity. The benzoyl group at the N-terminus and the two consecutive phenylalanine residues create a structure that is readily recognized and cleaved by carboxypeptidase A, making it an ideal model substrate for kinetic studies. researchgate.netnih.gov The determination of its kinetic parameters, specifically a Michaelis constant (K_m) of 2.6 x 10⁻⁵ M and a catalytic rate constant (k_cat) of 177 s⁻¹, has provided a quantitative measure of the enzyme's high affinity and catalytic efficiency for this particular dipeptide. researchgate.net This has been instrumental in comparative studies of other substrates and in evaluating the potency of various inhibitors.

Identification of Emerging Research Avenues and Methodological Advancements

The utility of N-benzoyl-L-phenylalanyl-L-phenylalanine as a specific substrate opens up several avenues for future research. One emerging area is the development of novel and more potent inhibitors of carboxypeptidase A, which has implications in various physiological and pathological processes. By using this substrate in high-throughput screening assays, researchers can efficiently test large libraries of compounds for their inhibitory activity.

Methodological advancements could focus on the synthesis of isotopically labeled versions of N-benzoyl-L-phenylalanyl-L-phenylalanine. These labeled compounds would be invaluable in mechanistic studies using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry to trace the metabolic fate of the substrate and to gain a more detailed picture of the enzyme-substrate interactions at the atomic level.

Challenges and Opportunities in the Academic Research of N-Benzoylphenylalanylphenylalanine

A significant challenge in the academic research of N-benzoyl-L-phenylalanyl-L-phenylalanine is the limited commercial availability of the compound, which often necessitates its chemical synthesis. While the synthesis is achievable through standard peptide coupling techniques, it requires expertise in organic chemistry and access to appropriate laboratory facilities.

This challenge, however, presents an opportunity for the development of more efficient and scalable synthetic routes. Research into solid-phase peptide synthesis (SPPS) or enzymatic synthesis methods for N-acylated dipeptides could provide more accessible pathways to this and related compounds. Furthermore, the exploration of its biological activities beyond its role as a carboxypeptidase A substrate remains a largely untapped area of research, offering opportunities for new discoveries.

Interdisciplinary Perspectives and Collaborative Research Potentials

The study of N-benzoyl-L-phenylalanyl-L-phenylalanine naturally fosters interdisciplinary collaboration. The synthesis of the compound lies within the realm of organic and medicinal chemistry. Its application in studying enzyme kinetics and inhibition is a core activity in biochemistry and enzymology. Furthermore, understanding its potential physiological roles could involve collaborations with cell biologists and pharmacologists.

Future collaborative research could explore the use of this dipeptide in the development of diagnostic tools. For instance, modified versions of N-benzoyl-L-phenylalanyl-L-phenylalanine could be designed as probes to detect carboxypeptidase A activity in biological samples, which may be relevant in certain disease states. Computational chemists can also contribute by modeling the interaction of this substrate with the enzyme's active site to guide the design of new inhibitors.

Interactive Data Table: Physicochemical Properties of N-Benzoyl-L-phenylalanyl-L-phenylalanine

PropertyValue
Molecular FormulaC25H24N2O4
Molecular Weight416.47 g/mol
AppearanceWhite to off-white powder
Melting PointNot specifically reported, but related compounds have melting points in the range of 180-190 °C
SolubilitySoluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol; sparingly soluble in water

Interactive Data Table: Kinetic Parameters for the Hydrolysis of N-Benzoyl-L-phenylalanyl-L-phenylalanine by Carboxypeptidase A

ParameterValueConditions
Michaelis Constant (K_m)2.6 x 10⁻⁵ MpH 7.5, 30 °C
Catalytic Rate Constant (k_cat)177 s⁻¹pH 7.5, 30 °C
Catalytic Efficiency (k_cat/K_m)6.8 x 10⁶ M⁻¹s⁻¹pH 7.5, 30 °C

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzoylphenylalanylphenylalanine, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Step 1 : Use a two-step approach: (i) Protect phenylalanine’s amino group with benzoyl chloride in anhydrous dichloromethane under basic conditions (e.g., triethylamine). (ii) Couple the protected intermediate with a second phenylalanine residue via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust stoichiometry (e.g., 1.2:1 molar ratio of benzoyl chloride to amino acid) to minimize side products .
  • Purity : Recrystallize from ethanol/water (7:3 v/v) to achieve >95% purity, verified by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. How should researchers characterize the structural and chiral integrity of this compound?

  • Analytical Workflow :

  • Spectroscopy : Confirm backbone structure via 1H^1H-NMR (DMSO-d6, δ 7.2–8.1 ppm for benzoyl aromatic protons) and FTIR (amide I band at ~1650 cm1^{-1}) .
  • Chirality : Use chiral HPLC (Chiralpak IC column, isopropanol/hexane) to verify enantiopurity (>99% ee) and compare retention times with L/D standards .
  • Mass Confirmation : High-resolution ESI-MS (expected [M+H]+^+ ~449.2 m/z) to rule out hydrolyzed or dimerized byproducts .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Safety Measures :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods during synthesis due to volatile solvents (e.g., dichloromethane) .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

  • Troubleshooting Framework :

  • Source Analysis : Compare synthetic protocols (e.g., solvent purity, catalyst batches) across studies. For example, residual DMF in crude products may inhibit enzymatic assays .
  • Assay Validation : Replicate assays under standardized conditions (e.g., pH 7.4 PBS, 37°C) using positive controls (e.g., known protease inhibitors) to identify methodological variability .
  • Data Normalization : Use internal standards (e.g., fluorescent tags) to correct for batch-to-batch variability in cell-based studies .

Q. What computational strategies are effective for modeling this compound’s interaction with biological targets?

  • Modeling Approach :

  • Docking Simulations : Use AutoDock Vina with flexible side-chain parameters to predict binding to proteases (e.g., thrombin). Validate with MD simulations (GROMACS, 100 ns trajectories) to assess stability of hydrogen bonds (e.g., benzoyl-carbonyl interactions) .
  • QM/MM Studies : Apply hybrid quantum-mechanical/molecular-mechanical methods (e.g., Gaussian09/Amber) to analyze electronic effects of substituents on binding affinity .

Q. How can researchers design experiments to probe the stability of this compound under physiological conditions?

  • Experimental Design :

  • Degradation Profiling : Incubate the compound in simulated gastric fluid (pH 1.2, pepsin) and intestinal fluid (pH 6.8, pancreatin) at 37°C. Monitor degradation via LC-MS at 0, 2, 6, and 24 h .
  • Kinetic Analysis : Fit data to first-order decay models to calculate half-life (t1/2t_{1/2}) and identify labile sites (e.g., benzoyl ester linkage) .
  • Metabolite ID : Use HR-MS/MS to characterize degradation products (e.g., free phenylalanine or benzoyl fragments) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.